molecular formula C14H21NO2 B6600780 tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate CAS No. 1997356-10-1

tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate

Cat. No. B6600780
CAS RN: 1997356-10-1
M. Wt: 235.32 g/mol
InChI Key: XYFSODSBEPYXPO-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate, commonly referred to as TBAMP, is a small organic molecule that has been the subject of scientific research for many years. TBAMP is a chiral molecule, meaning that it has two distinct forms, the (2S) and (2R) enantiomers. TBAMP is used in a variety of applications, including synthesis of other organic compounds, as a catalyst for reactions, and as a therapeutic agent.

Scientific Research Applications

TBAMP has a wide range of scientific applications, including use as a catalyst for organic reactions, as a therapeutic agent, and as a substrate for drug discovery. As a catalyst, TBAMP can be used to promote the reaction of two molecules, allowing for the synthesis of more complex organic compounds. As a therapeutic agent, TBAMP has been used to treat a variety of conditions, including diabetes, cancer, and inflammation. Finally, TBAMP is used as a substrate for drug discovery, as it can be used to identify potential compounds that could be used as drugs.

Mechanism of Action

The exact mechanism of action of TBAMP is not yet fully understood. However, it is believed that TBAMP binds to certain proteins, such as G-protein coupled receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonds between the tert-butyl group of TBAMP and the amino acids of the proteins. This binding then leads to changes in the activity of the proteins, which can result in various physiological effects.
Biochemical and Physiological Effects
TBAMP has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, TBAMP has been shown to reduce levels of triglycerides and cholesterol, and to improve glucose tolerance. TBAMP has also been shown to have neuroprotective effects, and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

TBAMP has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, TBAMP can be used to synthesize a variety of other organic compounds. However, there are some limitations to using TBAMP in lab experiments. For example, it is difficult to separate the (tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate) and (2R) enantiomers, and the reaction is slow and can take several hours to complete.

Future Directions

The potential applications of TBAMP are still being explored, and there are a number of possible future directions for research. One possibility is to investigate the effects of TBAMP in different biological systems. For example, TBAMP could be used to investigate the effects of drugs on the central nervous system, or to study the effects of inflammation on the immune system. Additionally, TBAMP could be used to develop new therapeutic agents for the treatment of various conditions. Finally, TBAMP could be used to identify potential compounds for use in drug discovery.

Synthesis Methods

TBAMP can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid and tert-butyl amine, or the reaction of 2-methylphenylacetic acid and tert-butyl isocyanate. In both cases, the reaction is carried out in an aqueous medium, usually with a base such as sodium hydroxide or potassium hydroxide. The reaction produces a racemic mixture of the two enantiomers, which can then be separated using a chiral column.

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFSODSBEPYXPO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate

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